molecular formula C17H16ClN3O2 B2475102 N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-17-0

N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No. B2475102
CAS RN: 1101206-17-0
M. Wt: 329.78
InChI Key: LTQHIOVJBGHAPL-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of indoline-2-carboxamides, which are known for their diverse biological activities.

Scientific Research Applications

Anti-inflammatory Properties

Research has shown the anti-inflammatory effects of related compounds, demonstrating the potential for N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide in this area. For instance, studies on peripheral benzodiazepine receptors have highlighted the anti-inflammatory properties of ligands, suggesting a possible application for this compound in modulating inflammatory responses (Torres et al., 1999).

Molecular Interactions and Antagonistic Activities

The compound's structural analogs have been explored for their molecular interactions with cannabinoid receptors, offering insights into its potential applications in neuroscience and pharmacology. For example, research on molecular interactions of antagonists with the CB1 cannabinoid receptor has provided valuable information on the steric and electrostatic requirements for receptor binding, which could inform the use of this compound in related studies (Shim et al., 2002).

Imaging and Diagnostic Applications

The compound and its derivatives have been explored for their utility in imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These studies focus on the development of ligands for imaging specific receptors in the brain, with implications for diagnosing and studying neurological conditions. For instance, research on the development of tracer kinetic plasma input models for brain studies using related ligands highlights the potential for this compound in similar applications (Kropholler et al., 2005).

Synthesis and Catalytic Activity

Studies on the synthesis of aluminum complexes of triaza framework ligands and their catalytic activity toward polymerization of ε-caprolactone demonstrate the chemical versatility of compounds structurally related to this compound, suggesting potential applications in materials science and catalysis (Bakthavachalam & Reddy, 2013).

properties

IUPAC Name

1-N-(2-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHIOVJBGHAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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